
Zinc N-Ethyl-N-phenyldithiocarbamate
Overview
Description
Zinc N-Ethyl-N-phenyldithiocarbamate is a chemical compound with the molecular formula C18H20N2S4Zn. It is commonly used as an accelerator and activator in the vulcanization of rubber. This compound is also known for its applications in various industrial and pharmaceutical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc N-Ethyl-N-phenyldithiocarbamate is synthesized through the reaction of N-ethyl-N-phenylamine with carbon disulfide in the presence of a base, followed by the addition of zinc sulfate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific conditions to optimize the reaction. The product is then purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Zinc N-Ethyl-N-phenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Catalyst and Reagent : ZNEPD is utilized as a catalyst in various organic synthesis reactions. Its ability to coordinate with metal ions enhances its reactivity in chemical processes .
- Organic Synthesis : The compound is employed in synthesizing other dithiocarbamate derivatives, which have applications in materials science and pharmaceuticals .
Biology
- Enzyme Inhibition : ZNEPD has been studied for its potential to inhibit specific enzymes, making it valuable in biochemical research. Its interactions with proteins can influence biological pathways .
- Antimicrobial Activity : Research indicates that ZNEPD exhibits moderate to high activity against various microbes, suggesting its potential as an antimicrobial agent .
Medicine
- Therapeutic Properties : Investigations into ZNEPD have revealed potential anti-cancer and anti-inflammatory effects. Its complexes with zinc and nickel dithiocarbamates have shown promise as therapeutic agents due to their strong metal binding capacity .
- Drug Development : The compound's properties are being explored for developing novel drugs that could act as inhibitors of enzyme activity related to diseases such as cancer and inflammation .
Rubber Industry
- Vulcanization Accelerator : ZNEPD is primarily used as an accelerator in the vulcanization process of rubber. This application enhances the mechanical properties of rubber products, such as tensile strength and elasticity, making it suitable for high-performance applications like hydraulic braking systems .
- Improvement of Material Properties : The compound contributes to aging resistance and oil resistance in rubber materials, which is critical for applications exposed to harsh environments.
Polymer Production
- Additive in Plastics : ZNEPD is used in the production of plastics and other polymeric materials, where it acts as a stabilizer or modifier to improve performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of Zinc N-Ethyl-N-phenyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting the activity of metal-dependent enzymes. This compound can also interact with thiol groups in proteins, leading to the formation of stable complexes that affect protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Uniqueness
Zinc N-Ethyl-N-phenyldithiocarbamate is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in both industrial and pharmaceutical applications .
Biological Activity
Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀N₂S₄Zn
- CAS Number : 14634-93-6
- EINECS Number : 238-677-1
ZNEPD is characterized by its dithiocarbamate structure, which includes two sulfur atoms that serve as binding sites for metal coordination. This structural feature is crucial for its interaction with various biological molecules.
ZNEPD primarily exerts its biological effects through the following mechanisms:
- Metal Ion Interaction : The compound forms stable complexes with metal ions such as zinc and nickel, which can influence enzyme activity and protein interactions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thus affecting metabolic pathways.
- Antioxidant Activity : ZNEPD exhibits antioxidant properties that can mitigate oxidative stress in biological systems.
Antimicrobial Properties
Research indicates that ZNEPD possesses significant antimicrobial activity against various pathogens. A study comparing different dithiocarbamate complexes found that ZNEPD demonstrated moderate to high efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
ZNEPD has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the denaturation of proteins, a process associated with inflammation. The compound's ability to scavenge free radicals contributes to its anti-inflammatory effects .
Anticancer Potential
Preliminary studies have suggested that ZNEPD may exhibit anticancer properties. Its interaction with metal ions and subsequent modulation of cellular pathways could potentially lead to apoptosis in cancer cells. However, further research is needed to fully elucidate these effects .
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Thermal Stability and Decomposition :
- Biological Efficacy Against Microbes :
Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
---|---|---|---|
This compound | Moderate to High | Yes | Preliminary Evidence |
Zinc Diethyldithiocarbamate | Moderate | Yes | Limited Evidence |
Zinc Dimethyldithiocarbamate | Low | No | Limited Evidence |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Zinc N-Ethyl-N-phenyldithiocarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation of N-ethyl-N-phenylamine, carbon disulfide, and zinc oxide in a molar ratio of 2:1 (ligand:metal). Key parameters include pH control (8–10), solvent choice (ethanol/water mixtures), and reaction time (2–4 hours). Post-synthesis, purification involves repeated washing with chilled ethanol to remove unreacted ligands . Crystallization under desiccated conditions improves purity, as noted in analogous Zn-dithiocarbamate syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- FTIR : Confirm N–C–S stretching vibrations (1,450–1,500 cm⁻¹) and Zn–S bonds (350–400 cm⁻¹) .
- UV-Vis : Ligand-to-metal charge transfer (LMCT) bands in the 250–350 nm range indicate dithiocarbamate coordination .
- NMR : Absence of free amine protons (δ 2.5–3.5 ppm for –NH– groups) confirms ligand deprotonation .
- XRD : Monoclinic crystal structures with Zn–S bond lengths of ~2.3–2.5 Å are typical for Zn-dithiocarbamates .
Q. How does the compound’s solubility profile impact its utility in experimental systems?
- Methodological Answer : The complex is sparingly soluble in polar solvents (water, ethanol) but dissolves in chloroform or dichloromethane. For aqueous-phase applications (e.g., biological studies), solubilization requires emulsifiers (e.g., Tween-80) or co-solvents (DMSO ≤5% v/v) .
Advanced Research Questions
Q. What experimental designs are optimal for studying thermal decomposition kinetics of this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) under inert gas (N₂/Ar) at heating rates of 5–20°C/min. Model-free methods (e.g., Flynn-Wall-Ozawa) calculate activation energies (Eₐ) from mass-loss data. Complementary DSC identifies endo/exothermic events. For instance, Onwudiwe et al. (2012) reported a three-stage decomposition with Eₐ values of 120–150 kJ/mol for Zn-dithiocarbamates .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved methodologically?
- Methodological Answer :
- Standardization : Use CLSI/MIC protocols with consistent microbial strains and inoculum sizes (1×10⁶ CFU/mL).
- Control for Ligand Leaching : Employ ICP-MS to quantify Zn²⁺ release, as free ions may confound activity .
- Theoretical Validation : Compare experimental results with DFT calculations (e.g., HOMO-LUMO gaps for redox activity) .
Q. What factorial design approaches are suitable for optimizing ligand substitution in mixed-ligand Zn-dithiocarbamate complexes?
- Methodological Answer : A 2³ factorial design can evaluate variables: ligand ratio (1:1–1:3), temperature (25–60°C), and pH (7–10). Response surface methodology (RSM) models yield optimal synthesis conditions. For example, bipyridyl co-ligands enhance stability in Zn complexes, as shown in crystallographic studies .
Q. How can spectroscopic data be reconciled with computational models to elucidate electronic structure?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP with LanL2DZ basis sets to simulate IR/Raman spectra. Match computed vs. experimental vibrational frequencies (±10 cm⁻¹ tolerance) .
- TD-DFT : Predict UV-Vis transitions and compare with experimental LMCT bands .
Q. Data Contradiction Analysis
Q. Discrepancies in reported Zn–S bond lengths: How do crystallographic vs. spectroscopic measurements differ?
- Methodological Answer : XRD provides direct bond-length measurements (2.3–2.5 Å), while EXAFS may overestimate due to delocalized electron density. Cross-validate with NMR relaxation times (T1/T2) sensitive to metal-ligand distances .
Q. Why do some studies report antimicrobial activity while others show null effects?
- Methodological Answer : Variability arises from differences in:
- Test Organisms : Gram-negative bacteria (e.g., E. coli) may exhibit resistance due to outer membrane barriers.
- Compound Purity : Trace solvents (e.g., ethanol) in samples can inhibit microbial growth independently .
Q. Theoretical Framework Integration
Q. How can ligand field theory (LFT) explain the redox behavior of this compound?
Properties
IUPAC Name |
zinc;N-ethyl-N-phenylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDJAXRXUZQS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925652 | |
Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14634-93-6 | |
Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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